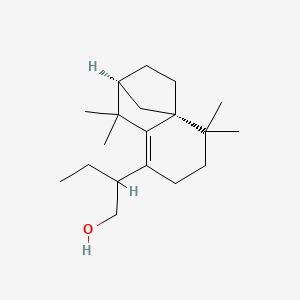

5-(1-Hydroxybutan-2-yl)isolongifol-5-ene

Beschreibung

5-(1-Hydroxybutan-2-yl)isolongifol-5-ene is a complex isoprenoid derivative classified under the lipid category of tricyclic sesquiterpenes. Its molecular formula is C₁₉H₃₂O, with an exact mass of 276.2453 g/mol . The compound features a hydroxylated butyl side chain attached to the isolongifolene core, a bicyclic structure characteristic of sesquiterpenes. The compound is structurally related to natural terpenoids, which are often studied for their roles in fragrance, medicinal chemistry, and ecological signaling .

Eigenschaften

Molekularformel |

C19H32O |

|---|---|

Molekulargewicht |

276.5 g/mol |

IUPAC-Name |

2-[(1R,8S)-2,2,7,7-tetramethyl-5-tricyclo[6.2.1.01,6]undec-5-enyl]butan-1-ol |

InChI |

InChI=1S/C19H32O/c1-6-13(12-20)15-8-9-17(2,3)19-10-7-14(11-19)18(4,5)16(15)19/h13-14,20H,6-12H2,1-5H3/t13?,14-,19-/m0/s1 |

InChI-Schlüssel |

VTDPAWJRKGTFMY-YYVQVQHNSA-N |

Isomerische SMILES |

CCC(CO)C1=C2[C@@]3(CC[C@@H](C3)C2(C)C)C(CC1)(C)C |

Kanonische SMILES |

CCC(CO)C1=C2C(C3CCC2(C3)C(CC1)(C)C)(C)C |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Molecular Comparison of Isolongifolene Derivatives

| Compound Name | Molecular Formula | Exact Mass (g/mol) | Substituent Structure | Key Features |

|---|---|---|---|---|

| 5-(1-Hydroxybutan-2-yl)isolongifol-5-ene | C₁₉H₃₂O | 276.2453 | 1-Hydroxybutan-2-yl | Longest side chain; enhanced hydrophilicity |

| 5-(1-Hydroxypropan-2-yl)isolongifol-5-ene | C₁₇H₂₈O | 248.2140* | 1-Hydroxypropan-2-yl | Shorter chain; higher steric accessibility |

| 5-(2-Hydroxyethyl)isolongifol-5-ene | C₁₇H₂₈O | 248.2140* | 2-Hydroxyethyl | Minimal side chain; compact structure |

| 5-(3-Hydroxybutan-2-yl)isolongifol-5-ene | C₁₉H₃₂O | 276.2453 | 3-Hydroxybutan-2-yl | Isomeric hydroxyl position; altered spatial orientation |

| 5-(1-Methoxypropan-2-yl)isolongifol-5-ene | C₁₈H₃₀O | 262.2297 | 1-Methoxypropan-2-yl | Ether group; reduced polarity |

Key Comparisons:

Chain Length and Hydrophilicity :

- The hydroxybutan-2-yl substituent in the target compound provides a longer alkyl chain than analogs like 5-(1-hydroxypropan-2-yl)isolongifol-5-ene (C₃ vs. C₄ chain). This increases molecular weight and may enhance lipid bilayer interactions compared to shorter-chain derivatives .

- The hydroxyl group in all analogs contributes to hydrogen-bonding capacity, but the longer chain in the target compound could reduce volatility, a critical factor in fragrance applications.

Steric and Isomeric Effects: 5-(3-Hydroxybutan-2-yl)isolongifol-5-ene shares the same molecular formula as the target compound but differs in hydroxyl position. This isomerism may affect receptor binding or enzymatic interactions due to altered spatial arrangement .

Biological and Industrial Relevance :

- Hydroxylated isolongifolene derivatives are hypothesized to serve as intermediates in synthetic pathways for bioactive molecules. For example, 5-(2-hydroxyethyl)isolongifol-5-ene ’s compact structure might favor penetration into hydrophobic environments, such as microbial membranes .

- The methoxypropan-2-yl variant’s ether linkage could improve stability under acidic conditions, making it a candidate for drug delivery systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.